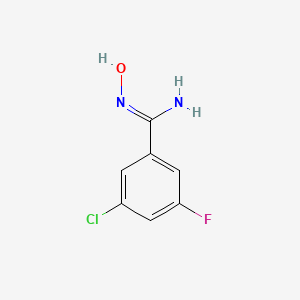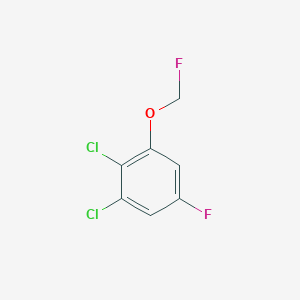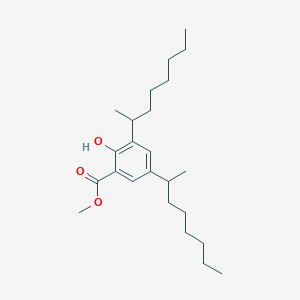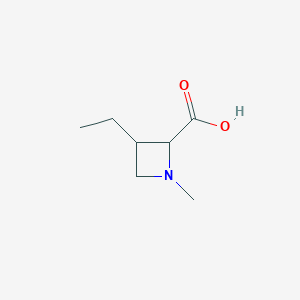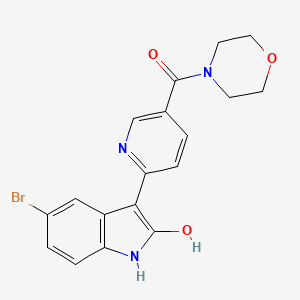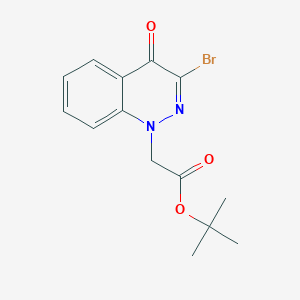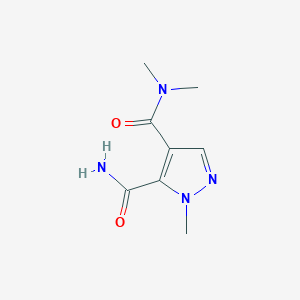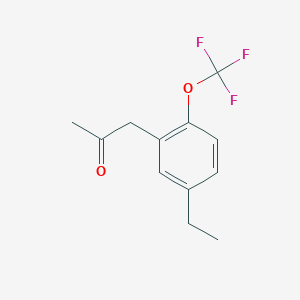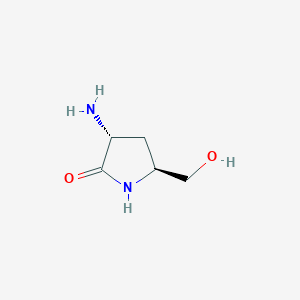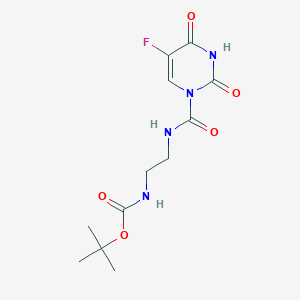
Tert-butyl (2-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxamido)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (2-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxamido)ethyl)carbamate is a synthetic organic compound with the molecular formula C12H18FN4O5. It is characterized by the presence of a fluoro-substituted tetrahydropyrimidine ring and a tert-butyl carbamate group.
準備方法
The synthesis of tert-butyl (2-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxamido)ethyl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyrimidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the tetrahydropyrimidine ring.
Introduction of the Fluoro Group: The fluoro group is introduced via fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI).
Attachment of the Carbamate Group: The final step involves the reaction of the intermediate compound with tert-butyl carbamate under basic conditions to yield the desired product.
Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.
化学反応の分析
Tert-butyl (2-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxamido)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into reduced forms.
科学的研究の応用
Tert-butyl (2-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxamido)ethyl)carbamate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is employed in studies investigating the biological activity of fluoro-substituted pyrimidines.
Materials Science: It is utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
作用機序
The mechanism of action of tert-butyl (2-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxamido)ethyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The fluoro-substituted tetrahydropyrimidine ring can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can lead to various biological effects, depending on the target and the context of the study .
類似化合物との比較
Similar compounds to tert-butyl (2-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxamido)ethyl)carbamate include:
Tert-butyl (2-(5-chloro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxamido)ethyl)carbamate: This compound has a chloro group instead of a fluoro group, which can affect its reactivity and biological activity.
Tert-butyl (2-(5-bromo-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxamido)ethyl)carbamate: The presence of a bromo group can lead to different chemical and biological properties compared to the fluoro-substituted compound.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and biological effects.
特性
分子式 |
C12H17FN4O5 |
|---|---|
分子量 |
316.29 g/mol |
IUPAC名 |
tert-butyl N-[2-[(5-fluoro-2,4-dioxopyrimidine-1-carbonyl)amino]ethyl]carbamate |
InChI |
InChI=1S/C12H17FN4O5/c1-12(2,3)22-11(21)15-5-4-14-9(19)17-6-7(13)8(18)16-10(17)20/h6H,4-5H2,1-3H3,(H,14,19)(H,15,21)(H,16,18,20) |
InChIキー |
UXADOQCHNSGYBP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCNC(=O)N1C=C(C(=O)NC1=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2-cyclopropyl-6-(3,5-dimethylisoxazol-4-yl)-1H-benzo[d]imidazol-4-yl)(pyridazin-3-yl)(tetrahydrofuran-2-yl)methanol](/img/structure/B14044926.png)
